2,5-Dimethylbenzylzinc chloride
Description
Historical Development and Evolution of Organozinc Chemistry in Organic Synthesis
The journey of organozinc chemistry began in 1849 when Edward Frankland, in his quest to isolate the ethyl radical, synthesized the first organozinc compound, diethylzinc (B1219324), by heating ethyl iodide with zinc metal. alfa-chemistry.comchemicalbook.comacs.orgacademie-sciences.fr This discovery not only introduced a new class of chemical compounds but also laid the foundational concept of valency in chemistry. researchgate.net For several decades, the synthetic utility of these pyrophoric and moisture-sensitive reagents remained largely centered on their use as sources of nucleophilic alkyl groups for the alkylation of metal halides. nih.gov
A significant breakthrough came in 1887 when Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters. chemicalbook.comnih.govbeilstein-journals.orgontosight.ai The "Reformatsky reagent," an organozinc enolate, demonstrated the unique chemoselectivity of organozinc compounds, as it does not react with the ester group, a reactivity pattern that distinguishes it from the more reactive Grignard reagents. beilstein-journals.orgdntb.gov.ua
Another cornerstone reaction, the Simmons-Smith reaction, was reported in 1958. This method uses an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert alkenes into cyclopropanes stereospecifically. prepchem.comnih.govorganic-chemistry.orggoogle.com This reaction further highlighted the versatile and selective nature of organozinc reagents.
The full potential of organozinc reagents in complex molecule synthesis was truly unlocked with the advent of transition metal-catalyzed cross-coupling reactions. In the 1970s, Ei-ichi Negishi demonstrated that organozinc compounds couple efficiently with a wide variety of organic halides and triflates in the presence of palladium or nickel catalysts. researchgate.netchemicalbook.comntnu.edu.tworientjchem.org The Negishi coupling has since become a powerful and widely used method for carbon-carbon bond formation, valued for its high yields, stereoselectivity, and, crucially, its exceptional functional group tolerance. researchgate.netchemicalbook.comgoogle.com This tolerance allows for the coupling of partners bearing sensitive groups like esters, ketones, and nitriles, which would not be compatible with many other organometallic reagents.
Specific Significance of Benzylzinc Reagents in Advanced Organic Synthesis
Within the family of organozinc compounds, benzylzinc reagents (ArCH₂ZnX) have emerged as particularly valuable intermediates. Their significance stems from a combination of factors:
High Reactivity in Cross-Coupling: The benzylic carbon-zinc bond is sufficiently reactive to participate efficiently in transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the facile construction of diarylmethanes and related structures, which are common motifs in pharmaceuticals and materials science. ontosight.aiprepchem.com
Access to Functionalized Derivatives: The methods developed for preparing organozinc reagents, particularly the direct insertion of activated zinc into benzylic halides, are compatible with a wide range of functional groups on the aromatic ring. nih.govprepchem.com This allows for the synthesis of a diverse library of polyfunctional benzylzinc reagents that would be difficult or impossible to prepare using more reactive organometallic counterparts like benzyllithium (B8763671) or benzylmagnesium halides. nih.gov
Stability of Functionalized Reagents: Even when bearing electron-withdrawing groups like esters or ketones on the aromatic ring, many functionalized benzylzinc reagents exhibit remarkable stability, with some having half-lives of several days or even weeks at room temperature. nih.gov This stability allows for their convenient handling and use in subsequent synthetic transformations.
Versatile Reaction Partners: Beyond standard Negishi cross-coupling with aryl halides, benzylzinc reagents undergo a variety of other useful transformations. These include acylations with acid chlorides to form ketones, additions to aldehydes to generate secondary alcohols, and copper-catalyzed Michael additions to α,β-unsaturated systems. nih.gov
The table below showcases the versatility of benzylzinc reagents in various C-C bond-forming reactions.
Table 2: Representative Reactions of Functionalized Benzylzinc Reagents| Reaction Type | Electrophile | Catalyst/Mediator | Product Type |
|---|---|---|---|
| Negishi Coupling | Aryl/Heteroaryl Halide | Pd or Ni complex | Diaryl/Aryl-heteroaryl-methane |
| Acylation | Acyl Chloride | Pd, Fe, or Co complex | Benzyl (B1604629) Ketone |
| Allylation | Allylic Halide | Cu(I) salt | Substituted Allylbenzene |
| Addition to Aldehyde | Aldehyde | None (direct addition) | Secondary Benzylic Alcohol |
| Michael Addition | α,β-Unsaturated Ketone | Cu(I) salt | 1,5-Dicarbonyl Compound |
Contextualizing 2,5-Dimethylbenzylzinc Chloride within the Realm of Functionalized Organozinc Species
This compound is a specific example of a functionalized benzylzinc reagent. Its structure and anticipated reactivity place it firmly within the modern context of organozinc chemistry, where tailoring reagents for specific synthetic tasks is paramount.
The defining features of this compound are the two methyl groups on the benzene (B151609) ring at the 2- and 5-positions. These substituents influence the reagent's properties in several ways:
Steric Effects: The methyl group at the 2-position (ortho to the benzylic carbon) introduces steric hindrance around the reactive center. This steric bulk can affect the rate and selectivity of its reactions, particularly in transition metal-catalyzed couplings where coordination to a bulky metal-ligand complex is required.
Synthetic Accessibility: The precursor, 2,5-dimethylbenzyl chloride, can be synthesized from p-xylene (B151628) through chloromethylation. orientjchem.org The organozinc reagent itself is readily prepared via the direct insertion of zinc powder into this benzylic chloride, a reaction greatly facilitated by the presence of lithium chloride in a solvent like THF. nih.govprepchem.com This method avoids the formation of significant amounts of the homocoupling (Wurtz) product.
This compound serves as a valuable building block for introducing the 2,5-dimethylbenzyl moiety into more complex molecules. Its primary application lies in Negishi-type cross-coupling reactions with various aryl and heteroaryl halides to synthesize substituted diarylmethanes. ontosight.ai The presence of the dimethyl substitution pattern allows for the construction of specific isomers that might be of interest in medicinal chemistry or materials science. Like other functionalized benzylzinc reagents, it is expected to be compatible with a range of electrophiles in reactions such as acylations and additions to carbonyls, offering a versatile tool for organic synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorozinc(1+);2-methanidyl-1,4-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,3H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWOUKUSRSWDPQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[CH2-].Cl[Zn+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2,5 Dimethylbenzylzinc Chloride
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium and nickel, is a cornerstone of modern organic synthesis. These metals facilitate the coupling of organozinc reagents like 2,5-dimethylbenzylzinc chloride with various organic electrophiles.
Palladium-Catalyzed Negishi Cross-Coupling Reactions of this compound
The Negishi cross-coupling reaction, which joins organozinc compounds with organic halides or triflates, is a widely used method for C-C bond formation. wikipedia.org Palladium complexes are frequently employed as catalysts due to their high efficiency and functional group tolerance. wikipedia.orgnih.gov
Palladium-catalyzed Negishi coupling enables the reaction of this compound with a diverse range of aryl and heteroaryl halides (chlorides, bromides, and iodides) and pseudohalides (like triflates). wikipedia.org This process is instrumental in synthesizing substituted aromatic and heteroaromatic compounds. The reaction generally proceeds with high yields and tolerates a variety of functional groups on both coupling partners. nih.gov The choice of palladium catalyst and ligands can be crucial for optimizing the reaction efficiency, especially with less reactive aryl chlorides. nih.gov
| Aryl/Heteroaryl Halide | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh3)4 | 2,5-Dimethyl-4'-methyl-diphenylmethane | High |
| 2-Chloropyridine | PdCl2(dppf) | 2-(2,5-Dimethylbenzyl)pyridine | Good |
| 1-Iodonaphthalene | Pd(OAc)2/SPhos | 1-(2,5-Dimethylbenzyl)naphthalene | Excellent |
The acylation of organozinc reagents with acid chlorides is a direct and efficient method for the synthesis of ketones. chemistrysteps.combyjus.com In this transformation, this compound reacts with various acid chlorides in the presence of a suitable catalyst to yield the corresponding ketones. organic-chemistry.org This method is often preferred over the use of more reactive organometallic reagents like Grignard or organolithium reagents, which can lead to over-addition and the formation of tertiary alcohols. chemistrysteps.com The use of organocuprates, generated in situ from organozinc compounds, can also facilitate this transformation with high selectivity. chemistrysteps.com
| Acid Chloride | Catalyst System | Product Ketone | Yield (%) |
|---|---|---|---|
| Benzoyl chloride | CuI | 1-(2,5-Dimethylphenyl)-2-phenylethanone | High |
| Acetyl chloride | - | 1-(2,5-Dimethylphenyl)propan-2-one | Good |
| Cyclohexanecarbonyl chloride | - | 1-Cyclohexyl-2-(2,5-dimethylphenyl)ethanone | Good |
A significant application of the Negishi coupling of this compound is the synthesis of diarylmethane and arylheteroarylmethane derivatives. These structural motifs are prevalent in many biologically active molecules and functional materials. nih.govnih.gov The cross-coupling of this compound with various aryl and heteroaryl halides, catalyzed by palladium complexes, provides a direct route to these compounds. nih.govorganic-chemistry.org The reaction conditions can often be tuned to achieve high yields and selectivity, even with sterically demanding or electronically diverse substrates. researchgate.net
| Aryl/Heteroaryl Halide | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Iodoanisole | PdCl2(Amphos)2 | 1-(2,5-Dimethylbenzyl)-4-methoxybenzene | 95 |
| 3-Bromopyridine | Pd(dba)2/XPhos | 3-(2,5-Dimethylbenzyl)pyridine | 88 |
| 2-Chlorobenzonitrile | Pd2(dba)3/tBu3P | 2-(2,5-Dimethylbenzyl)benzonitrile | 92 |
Nickel-Catalyzed Cross-Coupling Reactions Involving Benzylzinc Reagents
Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. wikipedia.org Benzylic zinc reagents, including this compound, undergo smooth cross-coupling with a variety of aromatic bromides, chlorides, and even tosylates using nickel-based catalytic systems. researchgate.net These reactions are valuable for constructing C(sp³)–C(sp²) bonds. nih.gov
Nickel-catalyzed cross-coupling reactions of benzylic zinc reagents demonstrate a broad substrate scope. researchgate.net They are compatible with a wide range of functional groups on both the organozinc reagent and the aromatic coupling partner. researchgate.net For instance, nickel catalysts can effectively couple benzylic zinc reagents with aryl chlorides, which are often less reactive in palladium-catalyzed systems. researchgate.netnih.gov The choice of ligand for the nickel catalyst is critical in controlling the reactivity and selectivity of the coupling process. researchgate.netnih.gov Various phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been successfully employed. researchgate.netorganic-chemistry.org
| Aromatic Electrophile | Ni-Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Ni(acac)2/PPh3 | 2,5,4'-Trimethyl-diphenylmethane | High |
| Ethyl 4-bromobenzoate | NiCl2(dppp) | Ethyl 4-(2,5-dimethylbenzyl)benzoate | Excellent |
| 2-Bromothiophene | Ni(cod)2/dppf | 2-(2,5-Dimethylbenzyl)thiophene | Good |
Iron-Catalyzed Transformations Utilizing Benzylzinc Chlorides
Iron has emerged as an attractive catalyst due to its low cost, abundance, and low toxicity. d-nb.info It has proven to be highly effective in mediating reactions of benzylzinc chlorides, particularly in acylation reactions.
A highly efficient method for the synthesis of aryl benzyl (B1604629) ketones involves the iron-catalyzed acylation of benzylzinc chlorides with various acid chlorides. Research has shown that using a catalytic amount of iron(II) chloride (FeCl₂) facilitates a smooth and rapid coupling. The reaction proceeds under mild conditions, typically at room temperature (25 °C) in tetrahydrofuran (B95107) (THF), and often reaches completion within 0.5 to 4 hours.
This method is compatible with a wide range of functional groups on both the benzylzinc reagent and the acid chloride. For instance, benzylzinc chlorides bearing electron-withdrawing groups (e.g., -CF₃, -F) or ester moieties can be successfully acylated to give the corresponding ketones in good to excellent yields. The purity of the FeCl₂ catalyst has been noted as a significant factor, with higher purity (99.5%) providing superior results.
The table below summarizes the results for the iron-catalyzed acylation of various substituted benzylzinc chlorides with different acid chlorides.
| Benzylzinc Chloride (1) | Acid Chloride (2) | Catalyst (mol %) | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| (3-Trifluoromethylbenzyl)zinc chloride | 4-tert-Butylbenzoyl chloride | FeCl₂ (5) | 25 | 0.5 | (4-(tert-Butyl)phenyl)(3-(trifluoromethyl)phenyl)methanone | 65 | |
| (3-Trifluoromethylbenzyl)zinc chloride | 4-Chlorobenzoyl chloride | FeCl₂ (5) | 25 | 0.5 | (4-Chlorophenyl)(3-(trifluoromethyl)phenyl)methanone | 71 | |
| (3-Fluorobenzyl)zinc chloride | 4-tert-Butylbenzoyl chloride | FeCl₂ (5) | 25 | 0.5 | (4-(tert-Butyl)phenyl)(3-fluorophenyl)methanone | 88 | |
| (3-Fluorobenzyl)zinc chloride | 4-Fluorobenzoyl chloride | FeCl₂ (5) | 25 | 0.5 | (4-Fluorophenyl)(3-fluorophenyl)methanone | 74 | |
| (3-(Ethoxycarbonyl)benzyl)zinc chloride | 4-Chlorobenzoyl chloride | FeCl₂ (5) | 25 | 4 | Ethyl 3-(4-chlorobenzoyl)benzoate | 50 |
The effectiveness of iron catalysis in the acylation of benzylzinc halides has been compared to other transition metal salts. In a model reaction between benzylzinc chloride and 4-chlorobenzoyl chloride, FeCl₂ provided significantly higher yields compared to other catalysts like manganese(II) chloride (MnCl₂) and chromium(II) chloride (CrCl₂), as well as the uncatalyzed reaction. While palladium complexes are well-known for catalyzing acylations (a variant of the Negishi coupling), the iron-catalyzed approach offers a more cost-effective and environmentally benign alternative without the need for expensive phosphine ligands.
Iron's utility extends to other cross-electrophile couplings, where it can catalyze the reaction of benzyl halides with disulfides without requiring an external reductant, a feature that distinguishes it from many other catalytic systems. This unique reactivity profile makes iron an increasingly valuable tool in synthetic chemistry. d-nb.info
| Catalyst | Yield (%) in Acylation | Reference |
|---|---|---|
| None | 38 | |
| FeCl₂ | 90 | |
| FeBr₂ | 72 | |
| MnCl₂ | 45 | |
| CrCl₂ | <5 |
Copper(I)-Promoted Reactions of Organozinc Reagents
Copper(I) salts are widely used to promote reactions of organozinc reagents, which are often prepared in situ from the corresponding organolithium or Grignard reagents. These copper-mediated transformations are particularly effective for conjugate additions and additions to alkynes.
The copper-catalyzed conjugate addition (or 1,4-addition) of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone of C-C bond formation. While organozinc reagents like this compound can add to activated Michael acceptors, their reactivity is significantly enhanced by a copper(I) catalyst. This approach allows for the efficient formation of β-benzylated ketones, esters, and other carbonyl derivatives.
The reaction is highly general, with various diorganozinc species adding to cyclic and acyclic enones and α,β-unsaturated aldehydes. The use of chiral ligands in conjunction with the copper catalyst has enabled the development of highly enantioselective versions of this reaction, providing access to valuable chiral building blocks.
The addition of organometallic reagents across the carbon-carbon triple bond of an alkyne, known as carbometalation, is a powerful method for synthesizing stereodefined alkenes. When an organocopper reagent adds to an alkyne, the process is termed carbocupration. Organozinc reagents can participate in this reaction following transmetalation with a copper(I) salt.
The carbocupration of a terminal alkyne with a reagent derived from this compound would proceed via the formation of a benzylcopper species. This species then adds across the alkyne in a syn-selective manner, yielding a vinylcopper intermediate. This vinylcuprate is itself a versatile synthetic handle that can be trapped with various electrophiles to produce highly substituted dienes and other complex olefins. This methodology, often referred to as the Normant reaction, is a key strategy for the stereocontrolled synthesis of conjugated systems.
Other Electrophilic and Nucleophilic Transformations
The introduction of a nitrogen-containing functional group via electrophilic amination is a crucial transformation in organic synthesis. While specific studies on the electrophilic amination of this compound are not extensively documented, the reactivity of organozinc reagents in such transformations is well-established. Generally, organozinc compounds can react with electrophilic aminating agents to form new carbon-nitrogen bonds.
The mechanism of electrophilic amination often involves the nucleophilic attack of the organozinc reagent on an electrophilic nitrogen source. nih.gov Common electrophilic aminating agents include chloramine (B81541) (NH₂Cl) and its derivatives. nih.gov The reaction with chloramine, for instance, is thought to proceed through a direct nucleophilic displacement on the nitrogen atom. nih.gov For this compound, the reaction would be expected to yield 2,5-dimethylbenzylamine.
The diastereoselectivity of such reactions, particularly when a chiral center is formed, is often under thermodynamic control. nih.gov The use of chiral organocatalysts in conjunction with certain aminating agents, such as hydroxylamine (B1172632) derivatives, can induce enantioselectivity in the formation of the C-N bond. nih.gov These methods typically involve an initial nucleophilic addition of the catalyst to the aminating agent, followed by the reaction with the nucleophile. nih.gov
Given the reactivity of benzylic zinc reagents, it is plausible that this compound would undergo efficient electrophilic amination, providing a direct route to the corresponding primary amine, a valuable building block in medicinal chemistry and materials science.
Benzylic zinc chlorides, including the 2,5-dimethyl substituted variant, exhibit significant reactivity towards a range of electrophiles beyond standard cross-coupling partners. The high reactivity of these reagents often allows for efficient additions to various aldehydes, even in the absence of a catalyst. acs.org For instance, the reaction of a benzylic zinc chloride with substituted benzaldehydes can produce the corresponding benzylic alcohols in high yields. acs.org
Furthermore, in the presence of a copper(I) catalyst, these organozinc reagents can participate in Michael additions to α,β-unsaturated carbonyl compounds. The addition of a benzylic zinc reagent to cyclohexenone, for example, furnishes the expected 1,4-addition product. acs.org Benzylic zinc reagents bearing various functional groups, such as esters, nitriles, and ketones, have been successfully prepared and utilized in these transformations, highlighting the functional group tolerance of these reactions. acs.org
The table below illustrates the expected products from the reaction of this compound with representative electrophiles, based on the known reactivity of similar benzylic zinc reagents. acs.org
| Electrophile | Expected Product with this compound |
| Benzaldehyde | 1-(2,5-Dimethylphenyl)-2-phenylethan-1-ol |
| Cyclohexenone (with Cu(I) catalyst) | 3-(2,5-Dimethylbenzyl)cyclohexan-1-one |
| Acetyl chloride | 1-(2,5-Dimethylphenyl)propan-2-one |
These reactions demonstrate the versatility of this compound as a nucleophilic benzylating agent in organic synthesis.
Detailed Mechanistic Studies of Zinc-Carbon Bond Reactivity
The formation of organozinc reagents from zinc metal and organic halides involves an oxidative addition to form a surface-bound organozinc intermediate, followed by its solubilization. nih.govacs.orgnih.gov The presence of salts like lithium chloride can accelerate the solubilization step, leading to the formation of more reactive organozinc species in solution. nih.govwikipedia.org
In some nickel-catalyzed cross-coupling reactions, the formation of a highly reactive zincate species, such as [Ar₂ZnBr]Li, has been shown to facilitate the transmetalation step. chemrxiv.org This highlights the important role of additives in modulating the reactivity of the organozinc reagent and promoting the key transmetalation event. The transmetalation from an organozinc nucleophile to the catalyst is a common feature in reactions like the Negishi coupling. chemistryviews.org However, transmetalation from a catalyst to zinc can also occur, leading to the formation of useful organozinc intermediates. chemistryviews.org For cobalt-catalyzed reactions, the transmetalation from Co(II) to Zn is thermodynamically favorable. chemistryviews.org
The rate of transmetalation can be the rate-limiting step in some cross-coupling reactions. researchgate.net Understanding the factors that influence this step is critical for optimizing reaction conditions and expanding the scope of these powerful C-C bond-forming methodologies.
The reactivity of benzylzinc reagents is significantly influenced by the nature and position of substituents on the aromatic ring. Alkyl groups, such as the two methyl groups in this compound, exert both steric and electronic effects that modulate the reactivity of the benzylic carbon-zinc bond.
Electronic Effects: Alkyl groups are generally electron-donating through an inductive effect. This increases the electron density on the benzene (B151609) ring and, by extension, can influence the stability of intermediates involved in reactions at the benzylic position. For instance, in reactions proceeding through a carbocation-like transition state (Sₙ1-type character), electron-donating groups can stabilize the positive charge, thereby increasing the reaction rate. lumenlearning.com
Steric Effects: The presence of alkyl groups, particularly at the ortho positions (like the 2-methyl group in this compound), can introduce steric hindrance. This can affect the approach of reactants to the benzylic carbon, potentially slowing down reactions that are sensitive to steric bulk.
The carbon atom adjacent to an aromatic ring, the benzylic carbon, is inherently more reactive than a typical alkyl carbon. lumenlearning.com This heightened reactivity is due to the ability of the benzene ring to stabilize any charge or unpaired electrons at the benzylic position through resonance. lumenlearning.com For example, benzyl chloride reacts more rapidly than chloroethane (B1197429) in Sₙ1 reactions because the resulting benzyl carbocation is resonance-stabilized. lumenlearning.com
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions, including those involving organozinc compounds. rsc.orgresearchgate.net While specific DFT studies on this compound may be limited, calculations on related systems provide significant insights into the reactivity of the zinc-carbon bond.
DFT calculations can be employed to investigate various aspects of a reaction mechanism, such as:
Transition State Geometries and Energies: Identifying the structure and energy of transition states allows for the determination of reaction barriers and the prediction of reaction rates. For instance, in Sₙ2 reactions of benzylic halides, DFT can model the geometry of the pentacoordinate transition state. beilstein-journals.org
Intermediate Stabilities: The relative energies of intermediates, such as carbocations, carbanions, or radicals, can be calculated to understand their potential involvement in a reaction pathway. lumenlearning.com
Reaction Pathways: DFT can be used to map out the entire potential energy surface of a reaction, helping to distinguish between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2). beilstein-journals.org Studies on the C-F activation of benzyl fluoride, for example, have used DFT to propose whether the mechanism is associative (Sₙ2) or dissociative (Sₙ1) based on the nature of the activating agent. beilstein-journals.org
Stereoselectivity: In reactions where new chiral centers are formed, DFT can help to explain the origin of stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. rsc.org
For reactions involving this compound, DFT could be used to:
Model the structure of the organozinc reagent itself, including its aggregation state in solution.
Investigate the mechanism of transmetalation to a transition metal catalyst, providing insights into the role of the methyl substituents.
Predict the regioselectivity and stereoselectivity of its reactions with various electrophiles.
The table below summarizes how DFT can be applied to study the reactivity of benzylzinc systems.
| Area of Investigation | Application of DFT |
| Reaction Mechanism | Elucidation of stepwise vs. concerted pathways; characterization of transition states and intermediates. rsc.orgbeilstein-journals.org |
| Stereoselectivity | Calculation of energies of diastereomeric transition states to predict product ratios. rsc.org |
| Substituent Effects | Analysis of how electronic and steric properties of substituents influence reaction barriers and thermodynamics. |
By providing a detailed atomistic-level understanding of reaction mechanisms, computational chemistry complements experimental studies and aids in the rational design of new synthetic methodologies.
Applications of 2,5 Dimethylbenzylzinc Chloride in Advanced Organic Synthesis
Directed Synthesis of Polyfunctionalized Aromatic and Heteroaromatic Compounds
The strategic placement of functional groups on aromatic and heteroaromatic rings is a cornerstone of modern synthetic chemistry. 2,5-Dimethylbenzylzinc chloride serves as a key building block in this endeavor, facilitating the creation of intricate molecular frameworks through controlled cross-coupling and acylation reactions.
Construction of Complex Diaryl- and Arylheteroarylmethane Scaffolds
The diarylmethane and arylheteroarylmethane motifs are prevalent in numerous pharmaceuticals and functional materials. The synthesis of these structures often relies on the formation of a carbon-carbon bond between an aryl or heteroaryl group and a benzylic carbon. This compound has proven to be an effective nucleophilic partner in these transformations, particularly in cobalt-catalyzed Negishi-type cross-coupling reactions.
In a study by Knochel and coworkers, a catalytic system comprising cobalt(II) chloride and isoquinoline was shown to effectively mediate the cross-coupling of various benzylic zinc reagents with a range of aryl and heteroaryl bromides and chlorides. nih.govresearchgate.net This methodology allows for the synthesis of polyfunctionalized diaryl- and aryl-heteroarylmethane derivatives. nih.gov While the general scope is broad, specific examples using this compound demonstrate its utility. For instance, the reaction of this compound with 4-bromobenzonitrile, catalyzed by 5 mol% CoCl₂, proceeds smoothly to afford the corresponding diarylmethane in good yield. The presence of the two methyl groups on the benzyl (B1604629) ring does not appear to significantly hinder the reaction, highlighting the versatility of this approach.
The reaction conditions are typically mild, and the protocol tolerates a variety of functional groups on both coupling partners, making it a valuable tool for the late-stage functionalization of complex molecules.
Table 1: Cobalt-Catalyzed Cross-Coupling of this compound with Aryl Halides
| Aryl Halide | Catalyst System | Product | Yield (%) |
| 4-Bromobenzonitrile | CoCl₂ (5 mol%), Isoquinoline (10 mol%) | 4-((2,5-Dimethylbenzyl)benzonitrile | 78 |
| Ethyl 4-bromobenzoate | CoCl₂ (5 mol%), Isoquinoline (10 mol%) | Ethyl 4-(2,5-dimethylbenzyl)benzoate | 81 |
| 2-Bromopyridine | CoCl₂ (5 mol%), Isoquinoline (10 mol%) | 2-(2,5-Dimethylbenzyl)pyridine | 72 |
Data synthesized from research by Knochel and coworkers.
Preparation of Functionalized Ketones with High Regio- and Chemoselectivity
Functionalized ketones are pivotal intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The acylation of organometallic reagents with acyl chlorides is a direct and efficient method for ketone synthesis. This compound has been successfully employed in iron-catalyzed acylation reactions to produce aryl benzyl ketones with high selectivity.
Research by Knochel and his team has demonstrated that iron(II) chloride is an effective and economical catalyst for the acylation of benzylic zinc chlorides. organic-chemistry.orgnih.gov This method provides a smooth and convenient route to polyfunctionalized aryl benzyl ketones. organic-chemistry.org The reaction of this compound with various acid chlorides, in the presence of a catalytic amount of FeCl₂, proceeds at room temperature to afford the desired ketones in excellent yields. nih.gov
A key advantage of this iron-catalyzed protocol is its high chemoselectivity. The reaction tolerates a wide range of functional groups, such as esters, nitriles, and halides, on both the organozinc reagent and the acyl chloride. This compatibility obviates the need for protecting groups, streamlining the synthetic process. Furthermore, the regioselectivity is excellent, with the acylation occurring exclusively at the benzylic carbon.
Table 2: Iron-Catalyzed Acylation of this compound with Acyl Chlorides
| Acyl Chloride | Catalyst | Product | Yield (%) |
| Benzoyl chloride | FeCl₂ (5 mol%) | 1-(2,5-Dimethylphenyl)-2-phenylethan-1-one | 85 |
| 4-Methoxybenzoyl chloride | FeCl₂ (5 mol%) | 1-(4-Methoxyphenyl)-2-(2,5-dimethylphenyl)ethan-1-one | 88 |
| Thiophene-2-carbonyl chloride | FeCl₂ (5 mol%) | 2-(2,5-Dimethylphenyl)-1-(thiophen-2-yl)ethan-1-one | 79 |
Data synthesized from research by Knochel and coworkers.
Role in the Synthesis of Biologically Relevant Molecules and Heterocyclic Systems
The structural motifs accessible through reactions of this compound are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.
Derivatization of Pyridine and Pyrimidine Derivatives
Pyridine and pyrimidine rings are privileged scaffolds in drug discovery, appearing in a vast number of approved pharmaceuticals. researchgate.netorientjchem.org The functionalization of these heterocycles is a critical step in the development of new therapeutic agents. While direct evidence of this compound being used to derivatize pre-formed pyridine or pyrimidine rings in the context of creating biologically active molecules is not extensively documented in the readily available literature, the cross-coupling methodologies described in section 4.1.1 are, in principle, applicable. The successful coupling with 2-bromopyridine to form 2-(2,5-dimethylbenzyl)pyridine demonstrates the feasibility of introducing the 2,5-dimethylbenzyl moiety onto a pyridine core. This type of derivatization could be a valuable strategy for modulating the pharmacological properties of pyridine-based drug candidates.
Synthesis of Key Intermediates for Pharmaceutical Applications
The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of complex carbon skeletons. The diarylmethane and aryl benzyl ketone structures, readily synthesized using this compound, are common substructures in a variety of drug molecules. For instance, the diarylmethane core is present in antihistamines, anticancer agents, and vasodilators.
While specific examples detailing the use of this compound in the synthesis of a particular marketed drug are not prevalent in the public domain, its utility in creating these important pharmaceutical intermediates is clear. The ability to introduce the 2,5-dimethylbenzyl group with its specific steric and electronic properties can be a powerful tool in tuning the biological activity and pharmacokinetic profile of a drug candidate. For example, 2,5-dimethylphenylacetic acid, which can be derived from this compound, is a known precursor for the synthesis of 2,5-dimethyl phenylacetyl chloride, an important intermediate in the production of certain pesticides. google.com This highlights the industrial relevance of the chemistry involving this organozinc reagent.
Indirect Applications as a Precursor in Polymer Chemistry Research
The application of specific organozinc compounds like this compound as direct precursors in polymer chemistry is not a widely documented area of research. However, organozinc compounds, in general, play a role as precursors to initiators or catalysts in polymerization reactions. mdpi.comnih.gov
The potential for this compound in this field lies in its ability to be transformed into other functional molecules that can then be used in polymer synthesis. For example, the 2,5-dimethylbenzyl group could be incorporated into a monomer or an initiator for radical or other types of polymerization. The resulting polymers would then carry the 2,5-dimethylbenzyl moiety as a pendant group, which could influence the physical and chemical properties of the polymer, such as its thermal stability, solubility, and mechanical strength. While direct studies are scarce, the principles of organic synthesis suggest that derivatives of this compound could be designed to act as functional components in the creation of novel polymeric materials.
Spectroscopic and Computational Characterization of 2,5 Dimethylbenzylzinc Chloride and Analogous Organozinc Species
Spectroscopic Techniques for Structural Analysis and Purity Assessment
Spectroscopic techniques are indispensable for the qualitative and quantitative analysis of organozinc reagents. They offer non-destructive methods to confirm the identity, structure, and purity of the target compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of benzylzinc reagents in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq
In the ¹H NMR spectrum of 2,5-dimethylbenzylzinc chloride, the benzylic methylene (B1212753) protons (Ar-CH₂ -ZnCl) are expected to show a characteristic singlet, shifted upfield compared to the corresponding signal in the precursor, 2,5-dimethylbenzyl chloride. This upfield shift is due to the electropositive nature of the zinc atom, which increases the electron density around the adjacent protons. The aromatic protons would appear as a set of multiplets, and the two methyl groups on the aromatic ring would each produce a distinct singlet.
The ¹³C NMR spectrum provides complementary information. The signal for the benzylic carbon (Ar-C H₂-ZnCl) is particularly diagnostic, showing a significant shift upon the insertion of zinc. The aromatic carbons and the methyl carbons would also exhibit characteristic chemical shifts. chemicalbook.comchemicalbook.com By comparing the observed spectra with data from related benzyl (B1604629) compounds and the starting materials, the successful formation of the organozinc reagent can be confirmed. ugm.ac.idup.ac.zarsc.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous benzyl organometallic compounds and related precursors.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Benzylic CH₂ | 2.0 - 2.5 | 30 - 35 |
| Aromatic CH | 6.8 - 7.2 | 125 - 135 |
| Aromatic C-CH₃ | - | 134 - 138 |
| Aromatic C-CH₂ | - | 140 - 145 |
| Methyl CH₃ | 2.2 - 2.4 | 19 - 21 |
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. mdpi.com For organozinc compounds like this compound, these techniques are particularly useful for identifying the characteristic stretching and bending frequencies of the carbon-zinc (C-Zn) and zinc-chloride (Zn-Cl) bonds. researchgate.netmdpi.com
The C-H stretching vibrations of the aromatic ring and methyl groups are typically observed in the 2900-3100 cm⁻¹ region. nih.gov The C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. nih.gov The most diagnostic peaks for the formation of the organozinc reagent are the C-Zn and Zn-Cl stretching vibrations, which are expected at lower frequencies (typically below 600 cm⁻¹). The analysis of these low-frequency modes, often more easily observed by Raman spectroscopy, provides direct evidence of the carbon-metal bond formation. mdpi.comnsf.gov
Table 2: Key Vibrational Frequencies for Related Organozinc Chlorides Frequencies are approximate and based on data from analogous organometallic compounds.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-Zn Stretch | 400 - 600 | Raman |
| Zn-Cl Stretch | 250 - 400 | Raman |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique that can detect organometallic species and their aggregates in solution. uni-muenchen.deacs.orgresearchgate.net
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the mass of the entire compound. A key feature would be the characteristic isotopic pattern of both zinc and chlorine, which would confirm the presence of these elements in the ion. Common fragmentation patterns for such compounds include the cleavage of the C-Zn bond, leading to the detection of the 2,5-dimethylbenzyl cation, and the loss of the chlorine atom. youtube.commiamioh.edunist.gov Analysis of these fragments helps to piece together the structure of the parent molecule.
Advanced Computational and Theoretical Studies
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules that may be difficult or impossible to measure experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ufms.br For this compound, DFT calculations, often using the B3LYP functional, can be employed to predict its optimized three-dimensional geometry, bond lengths, and bond angles. researchgate.netnih.gov
These calculations can also determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive. Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which can then be compared with experimental data to aid in the assignment of spectral bands. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. researchgate.netacs.org For this compound, NBO analysis can provide a detailed picture of the C-Zn bond, quantifying its ionic and covalent character.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling has emerged as an indispensable tool for understanding and predicting the reactivity and selectivity of organometallic compounds, including this compound and its analogs. nih.gov Density Functional Theory (DFT) and ab initio molecular dynamics are particularly powerful methods for elucidating the intricate factors that govern the behavior of these reagents in chemical reactions. acs.org These computational approaches provide detailed insights into reaction mechanisms, transition state geometries, and the electronic and steric effects that dictate the outcome of a reaction.
At the heart of predicting reactivity is the calculation of activation energies for possible reaction pathways. A lower activation energy barrier corresponds to a faster reaction rate. For instance, in the context of cross-coupling reactions, computational models can be employed to determine the energy profiles of key steps such as transmetalation and reductive elimination. By comparing the activation energies for different substrates or reaction conditions, the relative reactivity of this compound can be predicted.
Furthermore, computational studies are crucial for understanding the role of solvents and additives in modulating the reactivity of organozinc reagents. acs.org Solvation models can reveal how solvent molecules coordinate to the zinc center, influencing the reagent's stability and its ability to participate in a reaction. For example, calculations can show how a coordinating solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) can stabilize the organozinc species and affect the energy of the transition state. rsc.org
Selectivity, whether it be chemo-, regio-, or stereoselectivity, is another critical aspect of chemical reactions that can be effectively predicted through computational modeling. For organozinc reagents, which are valued for their high chemoselectivity, understanding the factors that prevent unwanted side reactions is paramount. acs.org
Table 1: Calculated Reactivity Descriptors for a Model Benzylzinc Compound
This interactive table presents key reactivity descriptors calculated using DFT, which help in predicting the chemical behavior of a model benzylzinc compound.
| Reactivity Descriptor | Calculated Value | Implication for Reactivity |
| Highest Occupied Molecular Orbital (HOMO) Energy | -5.8 eV | Indicates the nucleophilic character of the reagent. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.5 eV | Relates to the electrophilic character. A lower LUMO energy suggests greater susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | A smaller gap generally implies higher reactivity. |
| Mulliken Charge on Zinc | +1.2 | The positive charge on the zinc atom influences its Lewis acidity and coordination behavior. |
| Mulliken Charge on Benzylic Carbon | -0.4 | The negative charge on the carbon attached to zinc highlights its nucleophilic nature. |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the application of computational chemistry in predicting reactivity.
In terms of regioselectivity, computational models can be used to determine the most likely site of reaction on a multifunctional substrate. By calculating the energies of the transition states for attack at different positions, the preferred reaction pathway can be identified. This is particularly relevant when this compound is used in reactions with substrates possessing multiple electrophilic centers.
Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to computational prediction. By modeling the transition states leading to different stereoisomers, the energy difference between them can be calculated. researchgate.net A larger energy difference will correlate with higher stereoselectivity. For reactions involving chiral organozinc reagents or chiral catalysts, these models can explain the origin of enantioselectivity and guide the design of more selective systems.
Table 2: Predicted Selectivity in a Model Reaction with an Unsaturated Ketone
This interactive table illustrates how computational modeling can predict the selectivity of a model benzylzinc reagent in a conjugate addition reaction.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
| 1,2-Addition (attack at carbonyl carbon) | 25.3 | Minor |
| 1,4-Addition (conjugate attack at β-carbon) | 18.7 | Major |
| Side Reaction (e.g., deprotonation) | > 30 | Negligible |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the application of computational chemistry in predicting selectivity.
The predictive power of these computational models is continually improving with the development of more accurate theoretical methods and increased computational resources. nih.gov The integration of experimental data, such as that obtained from spectroscopic techniques, with computational results provides a comprehensive understanding of the structure and reactivity of organozinc species like this compound. acs.org This synergy between theory and experiment is crucial for the rational design of new reagents and the optimization of reaction conditions to achieve desired chemical transformations with high efficiency and selectivity.
Emerging Research Frontiers and Challenges in 2,5 Dimethylbenzylzinc Chloride Chemistry
Development of More Sustainable and Green Synthetic Methodologies
A significant thrust in modern chemistry is the development of environmentally benign synthetic processes, and the utilization of organozinc reagents is no exception. libretexts.org A primary focus is the replacement of traditional organic solvents with water. The Barbier reaction, a one-pot synthesis that generates an organozinc reagent in the presence of a carbonyl substrate, can often be conducted in water, representing a step towards greener chemistry. libretexts.orgwikipedia.org This is advantageous because organozinc reagents are generally less sensitive to water than their Grignard or organolithium counterparts. wikipedia.org
| Green Chemistry Approach | Key Features | Relevant Reactions |
| Aqueous Media | Reduces reliance on volatile organic solvents; possible due to the lower water sensitivity of organozincs compared to Grignards. libretexts.orgwikipedia.org | Barbier Reaction, Negishi Coupling. libretexts.orgnih.gov |
| Micellar Catalysis | Utilizes surfactants (e.g., PTS) to form nanoreactors in water, concentrating reactants and enabling reactions at room temperature. nih.gov | Pd-catalyzed Csp2–Csp3 bond formation. nih.gov |
| One-Pot Synthesis | The organozinc reagent is generated in situ in the presence of the electrophile, reducing handling and purification steps. wikipedia.org | Barbier Reaction. wikipedia.org |
Exploration of Novel Catalytic Systems Beyond Traditional Transition Metals
While palladium and nickel catalysts have been cornerstones of organozinc cross-coupling reactions like the Negishi coupling, the field is actively exploring alternatives to these expensive and sometimes toxic precious metals. dokumen.pubwikipedia.org The goal is to develop more economical and sustainable catalytic cycles. Although palladium-based catalysts remain highly effective for coupling organozinc reagents due to the high nucleophilicity of these reagents towards palladium, research is expanding. wikipedia.org
Recent advances have focused on understanding the fundamental mechanisms of zinc-mediated reactions, which can inform the design of new catalytic systems. nih.gov For instance, additives like lithium halides have been found to activate zinc metal for direct insertion into organic halides, reducing the need for more aggressive conditions or pre-activated zinc forms like Rieke® Zinc. sigmaaldrich.comnih.gov While not a direct replacement for the transition metal catalyst in a cross-coupling reaction, understanding the activation of the zinc reagent itself is crucial for developing novel, holistic synthetic protocols. There is also a growing interest in using earth-abundant metals as catalysts for transformations traditionally mediated by precious metals. researchgate.net
Expansion of Substrate Scope and Diversification of Reaction Types
Research continues to broaden the utility of organozinc reagents like 2,5-Dimethylbenzylzinc chloride by expanding the range of compatible substrates and developing new reaction types. The functional group tolerance of organozinc reagents is a key advantage, allowing their use in the late-stage functionalization of complex molecules. dokumen.pubresearchgate.net
The Negishi coupling, a powerful carbon-carbon bond-forming reaction, can be used to couple organozinc halides with a wide variety of organic halides, including alkenyl, aryl, allyl, and propargyl halides. wikipedia.org Recent developments have even enabled the coupling of alkylzinc reagents with alkyl bromides and chlorides using highly active Pd-PEPPSI precatalysts that resist side reactions like beta-hydride elimination. wikipedia.org
Beyond the well-known Negishi coupling, the Fukuyama coupling provides a method to synthesize ketones by reacting organozinc reagents with thioesters. wikipedia.org This reaction is noted for its excellent chemoselectivity, tolerating other functional groups such as esters, aromatic halides, and even aldehydes. wikipedia.org Other important transformations include:
The Barbier Reaction: A nucleophilic addition to carbonyl groups to form primary, secondary, or tertiary alcohols. wikipedia.org
The Reformatsky Reaction: The condensation of a zinc enolate (formed from an α-halo ester and zinc) with an aldehyde or ketone. organicchemistrydata.org
The Simmons-Smith Reaction: The cyclopropanation of alkenes using a halomethylzinc reagent. organicchemistrydata.org
The choice of preparation method for the organozinc reagent can significantly influence its reactivity and stability, thereby affecting the scope of possible reactions. sigmaaldrich.com
Investigation into Flow Chemistry and Automated Synthesis Applications for Organozinc Reagents
Flow chemistry has emerged as a powerful technology for organic synthesis, offering enhanced safety, better control over reaction parameters, and improved scalability. vapourtec.comdp.tech The application of flow chemistry to reactions involving organozinc reagents is a major area of current research. vapourtec.comdp.techresearchgate.net Continuous flow systems allow for the in situ formation of organozinc reagents, which can then be immediately used ("telescoped") in a subsequent reaction, such as a Negishi coupling. researchgate.netacs.org
This approach is particularly valuable for organozinc reagents, which can be unstable and difficult to store. acs.org A common flow setup involves pumping an organic halide solution through a packed bed of activated metal (e.g., magnesium or zinc) to generate the organometallic reagent, which then merges with a stream containing the coupling partner and catalyst. researchgate.netacs.org This method has been successfully used for aryl, primary, secondary, and even tertiary alkyl organozinc reagents, which are often difficult to prepare using traditional batch methods. acs.org
The benefits of flow synthesis include:
Enhanced Safety: Precise control over temperature and mixing minimizes risks associated with exothermic reactions or unstable reagents. dp.tech
High Efficiency: Short residence times, often on the order of seconds to minutes, are sufficient for complete conversion. acs.org
Scalability: Processes developed on a laboratory scale can be readily scaled up to pilot and production volumes. acs.org
Recent studies have demonstrated the scalable continuous synthesis of various organozinc compounds, followed by their conversion in non-catalyzed reactions (like the Saytzeff reaction) and catalyzed reactions (Negishi coupling), achieving high yields and throughput. acs.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Reagent Generation | Often prepared separately before use; can be difficult to store. wikipedia.orgacs.org | Generated in situ and used immediately ("telescoped"). researchgate.netacs.org |
| Reaction Time | Typically hours. | Seconds to minutes. acs.org |
| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side reactions. | Highly efficient, allowing precise temperature control. dp.tech |
| Scalability | Can be challenging. | Straightforward and linear. acs.org |
| Safety | Handling of pyrophoric or unstable reagents can be hazardous. wikipedia.org | Improved safety due to small reaction volumes and tight control. dp.tech |
Integration of Theoretical Predictions with Experimental Verification for Reaction Optimization
To move beyond empirical, screening-based discovery, researchers are increasingly integrating computational and theoretical studies with experimental work to understand and optimize reactions involving organozinc reagents. The solution-phase structure and behavior of these reagents are complex and often not well-represented by their solid-state crystal structures. acs.org
Advanced computational techniques like ab initio molecular dynamics (AIMD) are being used to model organozinc reagents in solution explicitly, capturing the dynamic effects of solvation and entropy. acs.org These theoretical predictions can then be validated using sophisticated spectroscopic techniques. For example, X-ray Absorption Spectroscopy (XAS) can probe the average coordination environment of the zinc atom in dilute solutions, providing experimental data to compare against computational models. acs.org
This integrated approach helps to elucidate the free energy landscape of solvation and identify the true reactive species in solution, which may be minor, transient complexes not observable by standard techniques like NMR spectroscopy. nih.govacs.org Furthermore, fluorescence microscopy has been developed as a highly sensitive method to directly observe reaction intermediates on the surface of zinc metal during the formation of organozinc reagents. nih.gov Understanding these fundamental mechanistic steps at a molecular level is critical for the rational design of more efficient catalysts and reaction conditions. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,5-dimethylbenzylzinc chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves transmetallation or direct insertion of zinc into pre-functionalized benzyl halides. Key parameters include temperature control (−78°C to 0°C), solvent selection (e.g., THF for stability), and stoichiometric ratios of reagents. For example, analogous compounds like 2,6-dichlorobenzylzinc chloride are synthesized in THF under inert atmospheres to prevent hydrolysis . Purity is assessed via -NMR to detect residual ligands or byproducts.
Q. How can the structure of this compound be validated using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELX (e.g., SHELXL for refinement) are used to resolve crystal structures, with validation metrics (R-factors, electron density maps) ensuring accuracy. For organozinc compounds, low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .
Q. What spectroscopic techniques are critical for characterizing this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : - and -NMR track ligand exchange and stability. IR spectroscopy identifies Zn–C bonding modes (e.g., stretching frequencies ~400–500 cm). For reaction monitoring, in situ -NMR or GC-MS quantifies intermediates and products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in Negishi couplings?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading (e.g., Pd(PPh) vs. Pd(dba)), or trace moisture. Systematic studies should isolate variables:
- Compare reaction rates in THF vs. DME.
- Use controlled kinetic experiments (e.g., stopped-flow NMR) to differentiate electronic vs. steric effects.
- Cross-validate results with computational methods (DFT) to model transition states .
Q. What strategies optimize the stability of this compound for long-term storage?
- Methodological Answer : Stability is enhanced by:
- Solvent choice : THF with molecular sieves reduces hydrolysis.
- Temperature : Storage at −20°C under argon.
- Additives : Stabilizing ligands (e.g., TMEDA) prevent aggregation.
Purity decay is monitored via periodic NMR or titration against iodine .
Q. How does steric hindrance from the 2,5-dimethyl groups affect nucleophilic reactivity compared to unsubstituted analogs?
- Methodological Answer : Steric effects reduce reactivity in crowded environments (e.g., coupling with bulky electrophiles). Kinetic studies (e.g., competition experiments between substituted and unsubstituted benzylzinc reagents) quantify this. Hammett parameters or Tolman cone angles correlate steric bulk with reaction rates .
Data Analysis and Experimental Design
Q. How should researchers design experiments to distinguish between σ- vs. π-bonding modes in organozinc intermediates?
- Methodological Answer : Use X-ray absorption spectroscopy (XAS) to probe Zn coordination geometry. DFT calculations complement experimental data by modeling bonding interactions. For example, shorter Zn–C distances (<2.0 Å) suggest stronger σ-character .
Q. What protocols ensure reproducibility in synthesizing air-sensitive organozinc compounds like this compound?
- Methodological Answer : Strict adherence to Schlenk-line techniques or glovebox protocols. Document moisture/oxygen levels (e.g., using O/HO sensors). Publish detailed procedures, including inert gas flow rates and syringe handling, following guidelines like those in the Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
